molecular formula C8H9BrO4S B12070701 5-Bromo-4-(2-methoxyethoxy)thiophene-2-carboxylic acid

5-Bromo-4-(2-methoxyethoxy)thiophene-2-carboxylic acid

Cat. No.: B12070701
M. Wt: 281.13 g/mol
InChI Key: VUTVJYFEZBTDPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-(2-methoxyethoxy)thiophene-2-carboxylic acid typically involves the bromination of thiophene derivatives followed by carboxylation and etherification reactions. One common method includes:

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-(2-methoxyethoxy)thiophene-2-carboxylic acid: undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Bromo-4-(2-methoxyethoxy)thiophene-2-carboxylic acid: has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-4-(2-methoxyethoxy)thiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and carboxylic acid group play crucial roles in binding to the active sites of target proteins, influencing their function and leading to therapeutic effects .

Comparison with Similar Compounds

5-Bromo-4-(2-methoxyethoxy)thiophene-2-carboxylic acid: can be compared with other thiophene derivatives such as:

  • 5-Bromo-2-thiophenecarboxaldehyde
  • 5-Bromo-2-thiophenecarboxylic acid
  • 5-Bromo-4-(2-ethylhexyl)thiophene-2-carbaldehyde

These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and applications. The presence of the 2-methoxyethoxy group in This compound imparts unique solubility and electronic properties, making it distinct from its analogs .

Properties

Molecular Formula

C8H9BrO4S

Molecular Weight

281.13 g/mol

IUPAC Name

5-bromo-4-(2-methoxyethoxy)thiophene-2-carboxylic acid

InChI

InChI=1S/C8H9BrO4S/c1-12-2-3-13-5-4-6(8(10)11)14-7(5)9/h4H,2-3H2,1H3,(H,10,11)

InChI Key

VUTVJYFEZBTDPE-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=C(SC(=C1)C(=O)O)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.